Cisatracurium-20-methyl dibenzenesulfonate is a non-depolarizing neuromuscular blocking agent primarily used in clinical settings for muscle relaxation during surgical procedures and mechanical ventilation. It is an isomer of atracurium, specifically the R-cis-R-cis isomer, which provides enhanced potency and reduced histamine release compared to its parent compound. The drug is marketed under the brand name Nimbex and is administered intravenously.
Cisatracurium-20-methyl dibenzenesulfonate is derived from the benzylisoquinolinium class of compounds. It was developed as a part of the ongoing research into neuromuscular blockers that can facilitate tracheal intubation and provide muscle relaxation during surgeries.
This compound falls under several classifications:
Cisatracurium-20-methyl dibenzenesulfonate is synthesized through a multi-step chemical process involving the modification of atracurium. The synthesis typically involves:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of cisatracurium.
Cisatracurium-20-methyl dibenzenesulfonate has a complex molecular structure characterized by:
The three-dimensional structure can be visualized using molecular modeling software. The compound's stereochemistry is crucial for its biological activity.
Cisatracurium undergoes various chemical reactions in biological systems:
The stability of cisatracurium in solution is influenced by factors such as pH and temperature. The compound exhibits a relatively short half-life due to its rapid metabolism.
Cisatracurium acts primarily as an antagonist at the neuromuscular junction:
The potency of cisatracurium is approximately five times greater than that of atracurium, with an IC50 value around 54 nM for its primary target.
The compound does not follow Lipinski's Rule of Five due to its high molecular weight and polar surface area, indicating limited oral bioavailability.
Cisatracurium-20-methyl dibenzenesulfonate has several scientific applications:
The synthesis of Cisatracurium-20-methyl Dibenzenesulfonate (CAS 1193104-85-6) originates from the chiral benzylisoquinoline precursor (R)-tetrahydropapaverine. This intermediate is resolved via diastereomeric salt formation with chiral acids like N-acetyl-L-leucine, achieving >97% enantiomeric excess after recrystallization [10]. Subsequent Michael addition with 1,5-pentamethylene diacrylate links two benzylisoquinolinium units through a C10 ester-bridged spacer. Critical to this step is maintaining anhydrous conditions and controlled temperatures (0–5°C) to prevent epimerization [8] [10]. The quaternization of tertiary amines uses methyl benzenesulfonate, forming the bis-quaternary ammonium scaffold essential for neuromuscular activity [7].
Table 1: Key Intermediates in Cisatracurium Synthesis
Intermediate | Function | Chiral Purity |
---|---|---|
(R)-Tetrahydropapaverine | Benzylisoquinoline backbone | >97% ee |
1,5-Pentamethylene diacrylate | Ester-bridged linker | N/A |
Monoquaternary acrylate adduct | Michael addition product | >95% diastereoselectivity |
Atracurium comprises 10 stereoisomers, but only the 1R-cis,1'R-cis isomer (Cisatracurium) exhibits optimal potency and metabolic stability. Isolation from the atracurium mixture (58% R-cis,R'-cis, 34% R-cis,R'-trans, 6% R-trans,R'-trans) employs preparative HPLC with silica stationary phases and dichloromethane/methanol/benzenesulfonic acid (4000:500:0.25 v/v) as the eluent [10]. Acidic modifiers suppress peak tailing and enhance resolution by ion-pairing with quaternary ammonium groups. Final purification leverages crystallization from acetone/water, yielding Cisatracurium-20-methyl Dibenzenesulfonate with >99% isomeric purity [3] [10]. This stereoselectivity is critical as the R-cis,R'-cis configuration confers threefold greater potency than racemic atracurium [2].
Table 2: Isomer Distribution in Crude Atracurium
Isomer Configuration | Proportion | Relative Potency |
---|---|---|
1R-cis,1'R-cis (Cisatracurium) | 58% | 3.0× |
1R-cis,1'R-trans | 34% | 1.2× |
1R-trans,1'R-trans | 6% | 0.8× |
The C10 spacer connecting the benzylisoquinolinium moieties contains two reverse ester bonds (–O–C(=O)– instead of –C(=O)–O–). This configuration confers pH-dependent stability via Hofmann elimination, a non-enzymatic degradation pathway independent of renal/hepatic function [2] [3]. At physiological pH (7.4) and temperature (37°C), cisatracurium undergoes cleavage to laudanosine and monoquaternary acrylate, with a half-life of 22–29 minutes [2] [6]. The reverse esters resist hydrolysis by plasma esterases, unlike conventional esters in mivacurium, extending the molecule’s duration. Computational studies confirm the electron-withdrawing ester carbonyls accelerate Hofmann elimination by stabilizing the transition state [3] [7].
Cisatracurium-20-methyl Dibenzenesulfonate (C~66~H~84~N~2~O~18~S~2~; MW 1257.51 g/mol) is isolated as a benzenesulfonate salt rather than the besylate derivative. The distinction lies in stoichiometry: dibenzenesulfonate contains two benzenesulfonate anions per quaternary ammonium cation, while besylates are monovalent [5] [9]. Salt formation occurs by treating cisatracurium free base with benzenesulfonic acid in dichloromethane, followed by antisolvent crystallization using heptane [8] [10]. The dibenzenesulfonate form enhances water solubility (≥200 mg/mL) and crystallinity, facilitating analytical standardization (HPLC purity >95%) [5] [9]. Crucially, it minimizes residual solvents like dichloromethane (<410 ppm) and methanol (<3000 ppm) to meet ICH guidelines [6] [9].
Table 3: Properties of Cisatracurium Salts
Property | Dibenzenesulfonate | Besylate |
---|---|---|
Molecular Formula | C~66~H~84~N~2~O~18~S~2~ | C~65~H~82~N~2~O~18~S~2~ |
Molecular Weight | 1257.51 g/mol | 1243.49 g/mol |
Solubility in Water | >200 mg/mL | ~150 mg/mL |
Primary Use | Analytical reference standard | Clinical formulation (Nimbex®) |
CAS No.:
CAS No.:
CAS No.: 94720-08-8